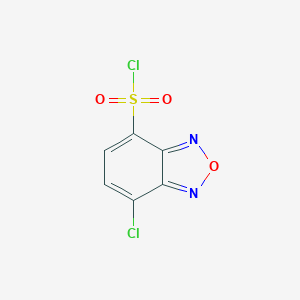

4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-2,1,3-benzoxadiazole-7-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2O3S/c7-3-1-2-4(14(8,11)12)6-5(3)9-13-10-6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPPRLMZEVZSIIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80346478 | |

| Record name | 7-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142246-48-8 | |

| Record name | 7-Chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole (SBD-Cl)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Unveiling a Versatile Fluorogenic Reagent

4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole, commonly abbreviated as SBD-Cl, is a highly valued bifunctional reagent in modern analytical chemistry and biochemistry.[1][2] Its utility stems from a unique molecular architecture: a benzoxadiazole core that acts as a potent fluorophore precursor, activated by two distinct reactive sites—a sulfonyl chloride and a chloro group. While the sulfonyl chloride is the primary site for derivatization, this structure facilitates the transformation of non-fluorescent or weakly fluorescent analytes into intensely fluorescent derivatives.

This guide provides a comprehensive overview of SBD-Cl, from its fundamental chemical properties and reaction mechanisms to field-proven protocols for its application. We will delve into the causality behind experimental choices, ensuring that researchers can not only replicate but also adapt these methodologies for novel applications in chromatography, microscopy, and beyond.

Core Compound Profile

A clear understanding of the physicochemical properties of SBD-Cl is paramount for its effective use, storage, and handling.

Chemical Identifiers

For unambiguous identification and literature cross-referencing, the following identifiers are critical.

| Identifier | Value | Source |

| IUPAC Name | 4-chloro-2,1,3-benzoxadiazole-7-sulfonyl chloride | [1] |

| CAS Number | 142246-48-8 | [3] |

| Molecular Formula | C₆H₂Cl₂N₂O₃S | [4] |

| Molecular Weight | 253.06 g/mol | [4] |

| PubChem CID | 612515 | [1] |

| SMILES | C1=C(C2=NON=C2C(=C1)Cl)S(=O)(=O)Cl | [1] |

| InChI Key | BPPRLMZEVZSIIJ-UHFFFAOYSA-N | [1] |

Physicochemical Properties

These properties dictate the reagent's behavior in solution and its stability.

| Property | Value | Source |

| Physical Form | White to light yellow powder or crystals | [4][5] |

| Melting Point | 86-90 °C | [4] |

| Storage Temperature | Room temperature | [4] |

| λmax (Reagent) | 324 nm | [4] |

| Solubility | Soluble in organic solvents such as acetonitrile, methanol, and DMF. | [6] |

Principle of Action: Fluorogenic Derivatization

The power of SBD-Cl lies in its ability to react with specific functional groups to yield a product with dramatically enhanced fluorescence. This process is known as fluorogenic derivatization.

Reaction Mechanism

The primary reactive site on SBD-Cl is the sulfonyl chloride (-SO₂Cl) group. This group is highly electrophilic and readily undergoes nucleophilic substitution with primary and secondary amines, as well as thiols (sulfhydryl groups).

-

Causality: The reaction is typically conducted under basic or buffered pH conditions. This is a critical experimental choice because it ensures that the target amine or thiol is deprotonated, rendering it a more potent nucleophile. For amines (R-NH₂), the lone pair of electrons on the nitrogen atom attacks the electrophilic sulfur atom, displacing the chloride ion and forming a stable, highly fluorescent sulfonamide derivative.

The reaction proceeds as follows:

Caption: Nucleophilic attack of a primary amine on the SBD-Cl sulfonyl group.

This transformation is key to its analytical power. The unreacted SBD-Cl reagent is essentially non-fluorescent under the analytical conditions used for its derivatives. Upon covalent bonding to the analyte, the electronic properties of the benzoxadiazole ring system are altered, "switching on" intense fluorescence, typically with emission in the green-yellow region of the spectrum. This results in a high signal-to-noise ratio, enabling the detection of analytes at very low concentrations.[5]

Core Applications in Research and Development

SBD-Cl is a versatile tool with applications spanning multiple scientific domains.[1]

-

Quantitative Analysis: Its most prominent use is as a pre-column derivatization reagent in High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[5] This technique is widely applied for the trace-level detection and quantification of amino acids, peptides, neurotransmitters, and pharmaceuticals in complex biological matrices like plasma, urine, and tissue extracts.[5]

-

Fluorescent Labeling: The reagent is used to label biomolecules for imaging and tracking in biological studies, enhancing the visualization of cellular processes in fluorescence microscopy and flow cytometry.[6]

-

Chemical Synthesis: The reactive sulfonyl chloride group serves as a handle for further chemical modifications, making SBD-Cl a useful building block in the synthesis of more complex molecules, including targeted fluorescent probes and new materials.[1][6]

-

Diagnostic Assays: In the medical field, it can be utilized in the development of diagnostic tools for identifying specific proteins or other biomarkers, contributing to more sensitive and accurate disease detection.[1]

Field-Proven Protocol: Quantitation of Primary Amines by HPLC

This section provides a trusted, step-by-step methodology for the derivatization and subsequent analysis of a primary amine-containing analyte in a sample matrix. This protocol is designed as a self-validating system by incorporating calibration standards and blanks.

Experimental Workflow Overview

The entire process, from sample preparation to data analysis, follows a logical sequence to ensure accuracy and reproducibility.

Caption: Standard workflow for amine analysis using SBD-Cl derivatization.

Detailed Step-by-Step Methodology

Objective: To quantify an analyte containing a primary amine group using SBD-Cl derivatization followed by reverse-phase HPLC with fluorescence detection (HPLC-FLD).

Materials:

-

SBD-Cl (this compound)

-

HPLC-grade acetonitrile (ACN) and water

-

Boric acid, Sodium hydroxide (for buffer)

-

Formic acid (FA) or Acetic acid (for mobile phase and quenching)

-

Analyte reference standard of known purity

-

Class A volumetric flasks and pipettes

-

HPLC system with a fluorescence detector (FLD) and a C18 column (e.g., 4.6 x 150 mm, 5 µm)[7]

Procedure:

-

Reagent Preparation (Trustworthiness Pillar: Accurate starting materials are key)

-

Buffer (0.1 M Borate, pH 9.0): Dissolve boric acid in HPLC-grade water to a concentration of 0.1 M. Adjust the pH to 9.0 using 1 M sodium hydroxide. Causality: A pH of ~9.0 ensures the primary amine is in its free base form (R-NH₂), maximizing its nucleophilicity for an efficient reaction.

-

SBD-Cl Solution (1 mg/mL): Accurately weigh and dissolve SBD-Cl in ACN to make a 1 mg/mL stock solution. Protect from light and prepare fresh daily. Causality: ACN is a suitable polar aprotic solvent that dissolves the reagent and is compatible with the reverse-phase HPLC mobile phase.

-

Standard Stock Solution (1 mg/mL): Prepare a stock solution of your analyte in an appropriate solvent (e.g., methanol or water).

-

Calibration Standards: Perform serial dilutions of the standard stock solution to create a calibration curve (e.g., 1-100 µg/mL).

-

-

Derivatization Protocol

-

In a microcentrifuge tube, add:

-

50 µL of your sample (or calibration standard, or blank solvent).

-

100 µL of 0.1 M Borate buffer (pH 9.0).

-

100 µL of SBD-Cl solution (1 mg/mL in ACN).

-

-

Vortex briefly to mix.

-

Incubate the mixture in a heating block or water bath at 60 °C for 30 minutes. Protect from light. Causality: Heating accelerates the reaction rate, ensuring complete derivatization within a reasonable timeframe.

-

After incubation, cool the tubes to room temperature.

-

Add 50 µL of 1 M formic acid to stop the reaction. Causality: The acid quenches the reaction by protonating any remaining unreacted amines and hydrolyzing excess SBD-Cl.

-

Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC-FLD Conditions (Example)

-

Column: C18 reversed-phase (4.6 x 150 mm, 5 µm)

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Gradient: (Example) 30% B to 90% B over 15 minutes, hold for 5 minutes, then re-equilibrate. Expertise: A gradient elution is necessary to separate the fluorescent derivative from early-eluting polar components and late-eluting hydrophobic impurities.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 35 °C

-

Injection Volume: 10 µL

-

Fluorescence Detection:

-

Excitation (λex): ~385 nm

-

Emission (λem): ~515 nm

-

(Note: Optimal wavelengths should be determined empirically for the specific analyte derivative).

-

-

-

Data Analysis

-

Run a blank to identify any background peaks.

-

Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).

-

Inject the derivatized samples.

-

Quantify the analyte in the samples by interpolating its peak area from the standard curve.

-

Safety and Handling

As a reactive chemical, SBD-Cl requires careful handling to ensure laboratory safety.

-

Hazard Classification: Skin Corrosion/Irritation, Category 1B. Signal word: Danger.[4]

-

Hazard Statements: H314 - Causes severe skin burns and eye damage.[4]

-

Precautionary Measures:

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.

-

Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.[8]

-

Store in a tightly closed container in a dry, cool place away from incompatible materials such as strong oxidizing agents.[8]

-

References

Sources

An In-Depth Technical Guide to 4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole: Properties, Reactivity, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Bifunctional Reagent

4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole is a highly reactive, bifunctional molecule that has carved a significant niche in the realms of analytical chemistry, diagnostics, and materials science. Its utility stems from the unique combination of a fluorescent benzoxadiazole core and two distinct reactive sites: a highly labile chlorosulfonyl group and a less reactive chloro group. This dual reactivity allows for its use as a derivatizing agent, a building block for complex molecular probes, and a fluorescent label for enhancing the detection of biomolecules.[1] This guide provides a comprehensive overview of its chemical properties, reactivity, and core applications, offering field-proven insights for laboratory professionals.

Core Physicochemical and Structural Properties

A foundational understanding of this compound begins with its fundamental physicochemical characteristics. These properties are critical for its proper handling, storage, and application in experimental design.

Key Property Summary

| Property | Value | Source |

| CAS Number | 142246-48-8 | [2] |

| Molecular Formula | C₆H₂Cl₂N₂O₃S | [2] |

| Molecular Weight | 253.06 g/mol | [2] |

| Appearance | White to light yellow powder or crystals | [2][3] |

| Melting Point | 86-90 °C | [2] |

| Maximum UV Absorbance (λmax) | 324 nm | [2] |

| SMILES String | Clc1ccc(c2nonc12)S(Cl)(=O)=O | [2] |

| InChI Key | BPPRLMZEVZSIIJ-UHFFFAOYSA-N | [2] |

Structural Analysis and Reactivity

The molecule's functionality is dictated by its structure, which features an electron-deficient benzoxadiazole ring substituted with two different halogen-containing functional groups.

Caption: Chemical structure of this compound.

-

(A) Chloro Group: This chlorine atom is attached directly to the aromatic ring. It is susceptible to nucleophilic aromatic substitution, but this reaction typically requires more stringent conditions compared to the reaction at the sulfonyl chloride group.

-

(B) Chlorosulfonyl Group (-SO₂Cl): This is the most reactive site on the molecule. The sulfur atom is highly electrophilic, making it an excellent target for nucleophiles such as primary and secondary amines, thiols, and alcohols. Reaction at this site is rapid and is the basis for its primary use as a derivatizing agent.

The benzoxadiazole core itself is electron-deficient and forms the basis of the molecule's utility in fluorescence. While the parent compound is not strongly fluorescent, its derivatives, particularly those formed by reaction with amines, exhibit strong fluorescence, making it a valuable tool for detection and quantification.[3][4]

Core Applications in Scientific Research

The unique bifunctional nature of this reagent underpins its wide range of applications, from analytical chemistry to materials science.

Fluorescent Labeling and Derivatization for HPLC

The most prominent application is as a pre-column derivatization reagent for High-Performance Liquid Chromatography (HPLC), especially with fluorescence detection.[3] It is widely used for the sensitive detection and quantification of molecules containing primary and secondary amine groups, such as amino acids, peptides, neurotransmitters, and pharmaceuticals, often in complex biological matrices like plasma and urine.[3]

The reaction mechanism involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the chlorosulfonyl group, displacing the chloride and forming a stable, highly fluorescent sulfonamide derivative.

Caption: General reaction with an amine to form a fluorescent sulfonamide.

Synthesis of Novel Probes and Materials

The reactivity of the chlorosulfonyl group makes this compound a valuable building block in organic synthesis.[1] Researchers utilize it to construct more complex fluorescent probes and sensors.[3] By reacting the chlorosulfonyl group with a specific amine or thiol, a fluorescent core is established. The remaining chloro group on the aromatic ring can then be subjected to further chemical modifications, allowing for the synthesis of novel materials with tailored properties for applications in diagnostics and material science.[1]

Diagnostic Assay Development

In the medical field, the ability to tag biomolecules with a fluorescent marker is crucial. This reagent can be used in the development of diagnostic assays to identify specific proteins or other amine-containing biomarkers, contributing to more rapid and accurate disease detection methodologies.[1]

Experimental Protocol: Derivatization of Amines for HPLC

This protocol provides a validated, step-by-step methodology for the derivatization of amine-containing analytes prior to HPLC analysis. The causality behind each step is explained to ensure robust and reproducible results.

Objective: To quantitatively convert a primary or secondary amine analyte into a fluorescent derivative for sensitive HPLC analysis.

Materials:

-

This compound

-

Analyte standard or sample solution

-

Acetonitrile (HPLC grade)

-

Borate Buffer (0.1 M, pH 9.0)

-

Hydrochloric Acid (0.1 M)

-

Vials for reaction

Protocol Workflow:

Caption: Workflow for pre-column derivatization of amines.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Action: Prepare a 1 mg/mL solution of this compound in acetonitrile.

-

Rationale: Acetonitrile is a common organic solvent that effectively dissolves the reagent and is miscible with the aqueous buffer used in the reaction. The solution should be prepared fresh as the chlorosulfonyl group can slowly hydrolyze in the presence of trace moisture.

-

-

Reaction Setup:

-

Action: In a reaction vial, combine 50 µL of the analyte solution, 100 µL of 0.1 M Borate Buffer (pH 9.0), and 50 µL of the reagent solution.

-

Rationale: A basic pH (pH 9.0) is critical to deprotonate the amine group of the analyte, making it a more potent nucleophile. This significantly increases the rate and efficiency of the derivatization reaction. An excess of the reagent is used to ensure the complete conversion of the analyte.

-

-

Incubation:

-

Action: Cap the vial tightly and place it in a heating block or water bath at 60°C for 30 minutes. Protect the vial from light.

-

Rationale: Heating accelerates the reaction rate, ensuring the derivatization is complete within a reasonable timeframe. The resulting sulfonamide derivative is fluorescent and can be sensitive to photobleaching, so protection from light is a necessary precaution to maintain signal integrity.

-

-

Quenching the Reaction:

-

Action: After incubation, cool the vial to room temperature and add 50 µL of 0.1 M HCl.

-

Rationale: Acidification serves two purposes: it protonates any remaining unreacted amines, rendering them non-nucleophilic, and it hydrolyzes the excess, highly reactive derivatizing reagent, effectively stopping the reaction. This ensures the sample composition is stable until analysis.

-

-

Analysis:

-

Action: The sample is now ready for injection into an HPLC system equipped with a fluorescence detector.

-

Rationale: The specific excitation and emission wavelengths for detection will depend on the exact derivative formed but are typically in the range of 470 nm for excitation and 530-550 nm for emission.

-

Safety and Handling

As a highly reactive chemical, proper safety protocols are mandatory when handling this compound.

-

Hazard Classification: Classified as Skin Corrosion 1B, indicating it can cause severe skin burns and eye damage.[2]

-

GHS Pictogram: GHS05 (Corrosion)[2]

-

Signal Word: Danger[2]

-

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

-

Storage: Store at room temperature in a dry, well-ventilated place. Keep the container tightly closed to prevent moisture ingress, which can lead to hydrolysis of the reactive chlorosulfonyl group.[2][3]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[5]

Conclusion

This compound is a powerful and versatile tool for the modern research laboratory. Its well-defined reactivity, particularly of the chlorosulfonyl group, combined with the fluorescent properties of its derivatives, makes it an indispensable reagent for the sensitive quantification of biomolecules, the synthesis of novel chemical entities, and the development of advanced diagnostic tools. A thorough understanding of its chemical properties, adherence to validated protocols, and strict observation of safety measures will enable researchers to fully harness its potential in their scientific endeavors.

References

-

This compound - MySkinRecipes. (URL: [Link])

-

The Application of 7-Chloro-4-Nitrobenzoxadiazole and 4-Fluoro-7-Nitro-2,1,3-Benzoxadiazole for The Analysis of Amines and Amino Acids Using High-Performance Liquid Chromatography - DergiPark. (URL: [Link])

Sources

The Bifunctional Probe: A Technical Guide to the Mechanism of Action of 4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of fluorescent labeling and drug development, precision and versatility are paramount. The ability to selectively tag and modify biomolecules is fundamental to unraveling complex biological processes and designing targeted therapeutics. This guide provides an in-depth exploration of 4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole, a bifunctional reagent poised to advance these frontiers. We will dissect its core mechanism of action, offering not just a description of its reactivity, but a rationale for its application in sophisticated experimental designs.

Introduction: Beyond a Simple Fluorophore

This compound is a unique molecule featuring two distinct reactive sites on a fluorescent benzoxadiazole core. This bifunctionality is the cornerstone of its utility, enabling a range of applications from straightforward fluorescent labeling to the synthesis of complex bioconjugates and chemical probes.[1] Unlike its well-known counterpart, 4-chloro-7-nitrobenzo-2,1,3-benzoxadiazole (NBD-Cl), the presence of a chlorosulfonyl group in addition to the chloro group opens up possibilities for sequential or differential reactions with nucleophiles. This guide will illuminate the nuanced reactivity of this reagent, empowering researchers to harness its full potential.

The Core Mechanism: A Tale of Two Reactive Sites

The power of this compound lies in the differential reactivity of its two electrophilic centers: the carbon atom at the 4-position and the sulfur atom of the chlorosulfonyl group at the 7-position. Understanding the interplay between these two sites is critical for designing successful experiments.

The 4-Position: Nucleophilic Aromatic Substitution (SNAr)

The chloro group at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr).[2][3][4] The electron-withdrawing nature of the benzoxadiazole ring system, further enhanced by the chlorosulfonyl group, makes the C4 carbon highly electrophilic. This site readily reacts with primary and secondary amines, as well as thiols, to form stable, fluorescent adducts.[5][6]

The general mechanism proceeds via a two-step addition-elimination sequence, forming a transient Meisenheimer complex. However, for many SNAr reactions, a concerted mechanism is also plausible.[2][3][4]

The 7-Position: Sulfonylation

The chlorosulfonyl group (-SO₂Cl) at the 7-position is a classic sulfonylating agent. It reacts readily with nucleophiles such as primary and secondary amines to form stable sulfonamides. This reaction is typically robust and proceeds under mild conditions.

Controlling the Reaction: Strategies for Selective Labeling

The true elegance of using this compound lies in the ability to control which functional group reacts. This selectivity is primarily governed by the nature of the nucleophile and the reaction conditions, particularly pH.

| Parameter | Favors SNAr at C4 | Favors Sulfonylation at S7 | Rationale |

| Nucleophile | Thiols (R-SH), Aromatic Amines | Aliphatic Amines (R-NH₂) | Thiols are softer nucleophiles and preferentially attack the softer carbon center of the aromatic ring. Aliphatic amines are harder nucleophiles and react readily with the harder sulfuryl center. |

| pH | Neutral to slightly basic (pH 7-9) | Basic (pH > 9) | At neutral to slightly basic pH, the nucleophilicity of thiols and aromatic amines is sufficient for SNAr. At higher pH, the deprotonated aliphatic amines become highly nucleophilic, favoring the rapid sulfonylation reaction. |

| Temperature | Room Temperature | 0°C to Room Temperature | Both reactions proceed readily at or below room temperature. Lowering the temperature can sometimes improve selectivity in competitive reactions. |

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the use of this compound. Optimization for specific applications is highly recommended.

Protocol 1: Selective Labeling of Thiols at the 4-Position

This protocol is designed for the selective labeling of cysteine residues in proteins or other thiol-containing molecules.

Materials:

-

This compound

-

Thiol-containing protein or molecule

-

Phosphate buffer (50 mM, pH 7.4)

-

Organic co-solvent (e.g., DMSO or DMF)

-

Size-exclusion chromatography column

Procedure:

-

Prepare a stock solution of this compound (10 mM) in DMSO.

-

Dissolve the thiol-containing molecule in the phosphate buffer.

-

Add a 5-10 fold molar excess of the reagent stock solution to the protein solution.

-

Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.

-

Monitor the reaction progress using a suitable analytical technique (e.g., HPLC-MS).

-

Upon completion, remove the excess reagent by size-exclusion chromatography.

Protocol 2: Stepwise Labeling of a Molecule with Both Thiol and Amine Groups

This protocol demonstrates the bifunctional nature of the reagent, allowing for sequential labeling.

Step 1: Thiol Labeling (SNAr at C4)

-

Follow steps 1-4 from Protocol 1 to label the thiol group.

-

Purify the mono-labeled product using size-exclusion chromatography to remove excess reagent.

Step 2: Amine Labeling (Sulfonylation at S7)

-

Adjust the pH of the purified mono-labeled product solution to 9.0 with a suitable buffer (e.g., borate buffer).

-

Add a 5-10 fold molar excess of a different amine-containing nucleophile.

-

Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.

-

Purify the di-labeled product using an appropriate chromatographic method (e.g., reverse-phase HPLC).

Fluorescence Properties: The Readout

The benzoxadiazole core is inherently fluorescent, and its spectral properties are sensitive to the nature of the substituents at the 4- and 7-positions.

| Derivative | Excitation (nm) | Emission (nm) | Quantum Yield | Notes |

| 4-Amino-7-chlorosulfonyl | ~470 | ~540 | Moderate | Environmentally sensitive fluorescence. |

| 4-Thio-7-chlorosulfonyl | ~420 | ~510 | Low to Moderate | |

| 4-Amino-7-sulfonamido | ~480 | ~550 | Moderate to High | The specific spectral properties will depend on the nature of the amino and sulfonamido substituents. |

Note: These are approximate values and will vary depending on the solvent and the specific structure of the substituents.

Conclusion: A Versatile Tool for Modern Research

This compound is more than just a fluorescent label; it is a sophisticated tool for chemical biology and drug development. Its bifunctional nature allows for the creation of intricate molecular probes, the study of protein-protein interactions, and the development of targeted therapeutic agents. By understanding and controlling its dual reactivity, researchers can unlock a new level of precision in their molecular investigations. This guide serves as a foundational resource, and we encourage the scientific community to explore and expand upon the applications of this versatile reagent.

References

-

Leung, P. S.-W., Teng, Y., & Toy, P. H. (2010). Chromatography-Free Wittig Reactions Using a Bifunctional Polymeric Reagent. Organic Letters, 12(21), 4996–4999. ([Link])

-

MySkinRecipes. This compound. ([Link])

-

Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 593. ([Link])

-

Yamaguchi, T., et al. (2014). Turn-ON fluorescent affinity labeling using a small bifunctional O-nitrobenzoxadiazole unit. Chemical Science, 5(3), 1021-1029. ([Link])

-

Raissi, H., et al. (2018). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. ARKIVOC, 2007(xiii), 87-104. ([Link])

-

Elbashir, A. A., et al. (2011). The Application of 7-Chloro-4-Nitrobenzoxadiazole and 4-Fluoro-7-Nitro-2,1,3-Benzoxadiazole for The Analysis of Amines and Amino. GU J Sci, 24(4), 679-697. ([Link])

-

Darwish, I. A., et al. (2006). Utilization of 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) for Kinetic Spectrophotometric Assay of Befunolol Hydrochloride in Its Pharmaceutical Formulation. Journal of AOAC INTERNATIONAL, 89(3), 646-650. ([Link])

-

Al-Majed, A. A., et al. (2007). Derivatization with 4-Chloro-7-nitro-2,1,3-benzoxadiazole for the Spectrophotometric and Differential Pulse Polarographic Determination of Acetylcysteine and Captopril. Scientia Pharmaceutica, 75(3), 119-133. ([Link])

-

Smith, A. M., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Journal of the American Chemical Society, 140(51), 18035-18043. ([Link])

-

Hossan, M. S., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals, 12(12), 1775. ([Link])

-

Li, L., et al. (2016). 4-(8-quinolyl)amino-7-nitro-2,1,3-benzoxadiazole as a new selective and sensitive fluorescent and colorimetric pH probe with dual-responsive ranges in aqueous solutions. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 153, 517-521. ([Link])

-

Hossan, M. S., et al. (2022). Thiourea- and Amino-Substituted Benzoxadiazole Dyes with Large Stokes Shifts as Red-Emitting Probe Monomers for. Chemistry – An Asian Journal, 17(5), e202101321. ([Link])

-

Glisenti, A., et al. (2002). 4-Amino derivatives of 7-nitro-2,1,3-benzoxadiazole: the effect of the amino moiety on the structure of fluorophores. Acta Crystallographica Section C: Crystal Structure Communications, 58(Pt 3), o174-o177. ([Link])

-

Smith, A. M., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(16), 5216-5226. ([Link])

-

Smith, A. M., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(16), 5216-5226. ([Link])

-

Yamaguchi, T., et al. (2013). Turn-ON fluorescent affinity labeling using a small bifunctional O-nitrobenzoxadiazole unit. Chemical Science, 5(3), 1021-1029. ([Link])

-

Bifunctional Reagents for Photochemical Synthesis. (2023). Angewandte Chemie International Edition. ([Link])

-

Annenkov, V. V., et al. (2015). Application of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole in analysis: Fluorescent dyes and unexpected reaction with tertiary amines. Analytical Biochemistry, 486, 5-13. ([Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dergipark.org.tr [dergipark.org.tr]

A Comprehensive Technical Guide to the Synthesis of 4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis of 4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole, a key bifunctional reagent. The document is structured to deliver not just procedural steps, but a deeper understanding of the reaction's principles, safety imperatives, and practical applications.

Section 1: Foundational Principles & Reagent Overview

This compound, also known as 4-chloro-7-chlorosulfonylbenzofurazan, is a valuable building block in medicinal chemistry and materials science.[1] Its utility stems from its two reactive sites: a nucleophilic substitution-susceptible chloro group and an electrophilic chlorosulfonyl group. This dual reactivity allows for sequential or orthogonal functionalization, making it a versatile tool for creating complex molecular architectures.[2]

The synthesis originates from 4-chloro-2,1,3-benzoxadiazole, which serves as the starting material. The core of the synthesis is an electrophilic aromatic substitution, specifically a chlorosulfonation reaction. This reaction introduces the chlorosulfonyl group (-SO₂Cl) onto the benzoxadiazole ring.

Key Reagents and Their Roles:

| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| 4-Chloro-2,1,3-benzoxadiazole | C₆H₃ClN₂O | 154.55 | Starting Material |

| Chlorosulfonic Acid | HSO₃Cl | 116.52 | Chlorosulfonating Agent |

A thorough understanding of the properties of the final product is essential for its application.

Properties of this compound:

| Property | Value |

| CAS Number | 142246-48-8 |

| Molecular Formula | C₆H₂Cl₂N₂O₃S |

| Molecular Weight | 253.06 g/mol |

| Appearance | White to light yellow/orange powder or crystals |

| Melting Point | 86-90 °C |

| λmax | 324 nm |

Section 2: The Synthesis Pathway: A Mechanistic Perspective

The conversion of 4-chloro-2,1,3-benzoxadiazole to its chlorosulfonylated derivative is achieved through direct reaction with chlorosulfonic acid. The underlying mechanism is a classic electrophilic aromatic substitution.

Reaction Scheme:

Caption: Reaction scheme for the synthesis of this compound.

Causality in Experimental Design:

The choice of chlorosulfonic acid as the reagent is critical. It serves as both the solvent and the electrophile source. The reaction is typically performed in an excess of chlorosulfonic acid to drive the equilibrium towards the product. The electron-withdrawing nature of the chloro group and the benzoxadiazole ring deactivates the aromatic system, necessitating a potent electrophile like the one generated from chlorosulfonic acid.

Section 3: Experimental Protocol: A Step-by-Step Guide

This protocol outlines a standard laboratory procedure for the synthesis. All operations must be conducted in a well-ventilated fume hood, with strict adherence to safety protocols.

Materials and Equipment:

-

Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

-

Dropping funnel

-

Ice bath

-

Heating mantle

-

Buchner funnel and filter flask

-

Glassware for workup and purification

-

Personal Protective Equipment (PPE): safety goggles, face shield, acid-resistant gloves, and a lab coat.[5]

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, place 4-chloro-2,1,3-benzoxadiazole.

-

Reagent Addition: Cool the flask in an ice bath. Slowly add an excess of chlorosulfonic acid via a dropping funnel with constant stirring. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and prevent side reactions.

-

Reaction Progression: After the addition is complete, gradually warm the mixture to room temperature and then heat to a specified temperature (e.g., 60-80°C) for several hours to ensure complete conversion. The optimal temperature and reaction time should be determined empirically.

-

Workup: Carefully quench the reaction by pouring the mixture onto crushed ice. This will precipitate the crude product and decompose the excess chlorosulfonic acid. Caution: This step is highly exothermic and releases HCl gas. It must be performed slowly in a well-ventilated fume hood.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of organic solvents.

Workflow Diagram:

Caption: Step-by-step workflow for the synthesis and purification.

Section 4: Safety as a Self-Validating System

The use of chlorosulfonic acid mandates stringent safety measures. It is a highly corrosive and reactive chemical that can cause severe burns upon contact with skin and eyes and is fatal if inhaled.[5]

Key Safety Precautions:

-

Handling: Always handle chlorosulfonic acid in a chemical fume hood. Wear appropriate PPE, including acid-resistant gloves, a face shield, and a lab coat.[6]

-

Storage: Store in a cool, dry, and well-ventilated area away from water and incompatible materials.[5] Keep containers tightly closed.[7]

-

Spills: In case of a spill, evacuate the area.[6] Do not use water.[6] Absorb the spill with an inert, dry material like sand or vermiculite and dispose of it as hazardous waste.[6]

-

First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[5] If inhaled, move to fresh air and seek immediate medical attention.

Incompatible Materials:

Chlorosulfonic acid reacts violently with water, alcohols, bases, and combustible materials.[5][6] It is imperative to avoid contact with these substances.

Section 5: Applications in Research and Development

This compound is a precursor to a wide range of fluorescent probes and pharmacologically active compounds. Its bifunctional nature allows for the synthesis of derivatives with tailored properties.

-

Fluorescent Labeling: The chlorosulfonyl group can react with amines and phenols to form stable sulfonamides and sulfonate esters, respectively. This reaction is often used to attach the benzoxadiazole fluorophore to biomolecules.[2]

-

Drug Discovery: The 2,1,3-benzoxadiazole (also known as benzofurazan) scaffold is present in numerous compounds with diverse biological activities.[8] The title compound serves as a starting point for creating libraries of novel derivatives for screening in drug discovery programs.

-

Materials Science: The unique electronic properties of the benzoxadiazole ring system make it an attractive component for organic electronic materials.[2]

Section 6: Conclusion

The synthesis of this compound is a robust and well-established procedure. A thorough understanding of the reaction mechanism, strict adherence to safety protocols, and careful execution of the experimental procedure are paramount for a successful and safe synthesis. The versatility of this compound ensures its continued importance as a key building block in various fields of chemical and biological research.

References

- ECHEMI. (2019, July 15). Chlorosulfonic acid SDS, 7790-94-5 Safety Data Sheets.

- SlideServe. (2024, April 10). Safety Measures and Handling Protocols for Chlorosulphonic Acid.

- Sigma-Aldrich. (2024, July 3). SAFETY DATA SHEET - Chlorosulfonic acid.

- NJ.gov. Common Name: CHLOROSULPHONIC ACID HAZARD SUMMARY.

- Biosynth. This compound | 142246-48-8 | SFA24648.

- Chem Impex. This compound [Bifunctional Fluorescent Reagent].

- Arkat USA. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan.

- Sigma-Aldrich. This compound 97 142246-48-8.

- MySkinRecipes. This compound.

- Chemrio. 4-Chloro-2,1,3-benzoxadiazole-7-sulfonyl Chloride.

Sources

- 1. 4-Chloro-7-chlorosulfonylbenzofurazan; 4-Chloro-2,1,3-benzoxadiazole-7-sulfonyl Chloride; this compound; 4-chloro-2,1,3-benzoxadiazole-7-sulfonyl chloride | Chemrio [chemrio.com]

- 2. jk-sci.com [jk-sci.com]

- 3. 4-氯-7-氯磺酰-2,1,3-苯并氧杂恶二唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound [myskinrecipes.com]

- 5. PPT - Safety Measures and Handling Protocols for Chlorosulphonic Acid PowerPoint Presentation - ID:13097081 [slideserve.com]

- 6. nj.gov [nj.gov]

- 7. echemi.com [echemi.com]

- 8. arkat-usa.org [arkat-usa.org]

An In-depth Technical Guide to 4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole: A Bifunctional Fluorogenic Reagent

Introduction: Defining a Unique Fluorogenic Scaffold

In the landscape of fluorescent labeling, the 2,1,3-benzoxadiazole (also known as benzofurazan) scaffold is a cornerstone for developing environmentally sensitive probes. While many researchers are familiar with 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), a related but distinct compound, 4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole (CAS 142246-48-8) , offers expanded capabilities. This technical guide provides an in-depth exploration of this reagent, focusing on the core principles of its reactivity, its anticipated fluorescent properties upon conjugation, and practical guidance for its application in research and development.

The defining characteristic of this compound is its bifunctionality . It possesses two distinct electrophilic sites susceptible to nucleophilic attack: an aryl chloride at the 4-position and a sulfonyl chloride at the 7-position.[1][2][3] This dual reactivity opens avenues for its use not only as a standard fluorescent labeling agent but also as a potential cross-linking reagent, making it a versatile tool for proteomics, genomics, and drug discovery professionals.[2][3]

Core Physicochemical & Spectral Properties

A foundational understanding begins with the reagent's basic properties. The unreacted compound is a crystalline solid with a strong ultraviolet absorbance.[4][5] It is crucial to note that, like its nitro-analog NBD-Cl, the reagent itself is essentially non-fluorescent; its utility is derived from the fluorescent adducts it forms upon reaction with target biomolecules.[6]

| Property | Value | Source(s) |

| CAS Number | 142246-48-8 | [1][4] |

| IUPAC Name | 4-chloro-2,1,3-benzoxadiazole-7-sulfonyl chloride | [1] |

| Molecular Formula | C₆H₂Cl₂N₂O₃S | [4] |

| Molecular Weight | 253.06 g/mol | [4] |

| Appearance | Brown to light brown powder/crystals | [3][4] |

| Melting Point | 85 - 90 °C | [3][4] |

| Absorbance Max (λmax) | 324 nm (of unreacted reagent) | [4][5] |

Reaction Chemistry: The Principle of Bifunctionality

The utility of this reagent is entirely dependent on its reaction chemistry. The two reactive sites operate via different mechanisms, and understanding this distinction is key to designing successful experiments.

The Two Sites of Reactivity

-

C7-Sulfonyl Chloride: Aryl sulfonyl chlorides are highly reactive electrophiles that readily undergo nucleophilic substitution with primary and secondary amines to form stable sulfonamides.[3][7] This reaction is typically rapid and is the basis for the classic Hinsberg test to distinguish amines. A non-nucleophilic base is generally required to scavenge the HCl generated during the reaction.[4][7]

-

C4-Aryl Chloride: The chloride at the 4-position reacts via Nucleophilic Aromatic Substitution (SNAr). This reaction is significantly slower than the sulfonylation reaction and requires the aromatic ring to be "activated" by potent electron-withdrawing groups. The 2,1,3-benzoxadiazole ring system, particularly with the additional electron-withdrawing sulfonyl group at C7, provides this necessary activation.

Controlling Reactivity: A Hypothesis-Driven Approach

A critical aspect of using a bifunctional reagent is the potential to control which site reacts. While specific studies on the regioselectivity of this compound are not prevalent in the literature, we can infer the likely behavior from fundamental chemical principles.

-

Hypothesis: The sulfonyl chloride at C7 is the more reactive site towards common biological nucleophiles like primary amines.

-

Rationale: The sulfur atom in a sulfonyl chloride is highly electrophilic, and the reaction to form a sulfonamide is mechanistically facile. In contrast, SNAr reactions, even on activated rings, typically require more forcing conditions (higher temperatures or longer reaction times) to proceed at a comparable rate.

-

Practical Implication: It is plausible that selective mono-labeling at the C7 position can be achieved by using mild reaction conditions (e.g., room temperature) and a controlled stoichiometry (e.g., 1:1 ratio of reagent to target). Conversely, driving the reaction with excess reagent, higher temperatures, or extended incubation times could lead to di-substitution, enabling its use as a cross-linking agent. This hypothesis must be empirically validated for each specific application.

Caption: Bifunctional reactivity of the reagent with a primary amine (R-NH2).

Fluorescent Properties of Adducts: An Analog-Based Assessment

As specific photophysical data for adducts of this compound are not widely published, we can draw strong inferences from its well-characterized nitro-analog, NBD. The fluorescence of NBD adducts stems from an Intramolecular Charge Transfer (ICT) process, where the amine or thiol donor group pushes electron density to the electron-withdrawing nitrobenzoxadiazole acceptor upon photoexcitation. This ICT character is the source of its profound environmental sensitivity (solvatochromism).

Given that the sulfonyl group is also strongly electron-withdrawing, it is highly probable that adducts of the chlorosulfonyl reagent will also operate via an ICT mechanism and exhibit similar solvatochromic properties. The resulting sulfonamide (from reaction with an amine) would serve as the electron donor.

The table below summarizes the known properties of NBD-amine adducts, which serve as a valuable proxy for what can be expected from sulfonamide adducts.

| Photophysical Property | NBD-Amine Adducts (in various solvents) | Expected for Sulfonamide Adducts | Source(s) |

| Excitation Max (λex) | ~463 - 485 nm | Must be determined experimentally | [8] |

| Emission Max (λem) | ~535 - 550 nm | Must be determined experimentally | [8][9] |

| Quantum Yield (Φ) | Low in polar solvents (e.g., water), high in nonpolar solvents | Expected to be environmentally sensitive | [9] |

| Mechanism | Intramolecular Charge Transfer (ICT) | Highly Probable | [9] |

Expert Insight: The electronic nature of a sulfonamide donor differs from an amine donor attached directly to the ring. This, along with the difference between a sulfonyl and a nitro acceptor, means the precise excitation and emission wavelengths will almost certainly be different from those of NBD adducts. Therefore, experimental characterization of the spectral properties for each new conjugate is not just recommended, but essential.

Experimental Protocols: A General Framework for Application

The following protocols are presented as a starting point for investigation and must be optimized for the specific biomolecule and application.

Protocol 1: General Labeling of an Amine-Containing Biomolecule

This protocol is designed to favor mono-labeling at the more reactive sulfonyl chloride site.

-

Reagent Preparation: Prepare a fresh stock solution of this compound at 10-20 mM in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Protect from light and moisture.

-

Biomolecule Preparation: Dissolve the target protein, peptide, or small molecule in a suitable reaction buffer. A 50-100 mM sodium borate or sodium bicarbonate buffer at pH 8.5 - 9.5 is a good starting point.

-

Labeling Reaction: a. Add the fluorescent reagent stock solution to the biomolecule solution dropwise while stirring. Aim for a final molar ratio of 1:1 to 1.5:1 (reagent:biomolecule). b. The final concentration of the organic solvent (DMF/DMSO) should be kept below 10% (v/v) if working with proteins to avoid denaturation. c. Incubate the reaction at room temperature for 1-2 hours, protected from light. Monitor the reaction progress by a suitable method (e.g., HPLC-MS or TLC).

-

Reaction Quenching: Stop the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to scavenge any unreacted reagent.

-

Purification: Remove unreacted reagent and byproducts by size-exclusion chromatography (for proteins) or reverse-phase HPLC (for peptides and small molecules).

-

Characterization: Confirm the labeling stoichiometry using mass spectrometry and determine the final protein/probe concentration using a protein assay and the reagent's absorbance.

Protocol 2: Measurement of Fluorescent Properties

-

Sample Preparation: Dilute the purified, labeled biomolecule in various solvents of interest (e.g., phosphate buffer, ethanol, dioxane) to a concentration suitable for fluorescence spectroscopy (typically in the low micromolar to nanomolar range).

-

Absorbance Spectrum: Measure the full absorbance spectrum to identify the longest wavelength absorption maximum (λabs).

-

Excitation Spectrum: Set the emission monochromator to an estimated emission wavelength (e.g., 540 nm) and scan the excitation wavelengths. The peak of this spectrum is the optimal excitation wavelength (λex).

-

Emission Spectrum: Set the excitation monochromator to the determined λex and scan the emission wavelengths to find the emission maximum (λem).

-

Quantum Yield Determination: Measure the quantum yield relative to a known standard with similar excitation and emission properties (e.g., Fluorescein or an NBD-standard).

Caption: A generalized workflow for labeling and characterization.

Conclusion and Forward Outlook

This compound is a high-potential, yet under-characterized, fluorogenic reagent. Its true value lies in its bifunctionality, which distinguishes it from common NBD derivatives and enables novel applications in cross-linking and advanced probe design.[1][10] While its reaction chemistry and fluorescent output can be reasonably predicted based on established principles and data from close analogs, this guide underscores the necessity for empirical validation. Researchers and drug development professionals who invest in characterizing the reactivity and spectral properties of its adducts will be well-positioned to leverage its unique capabilities for creating sophisticated chemical biology tools and diagnostic agents.

References

-

Chemistry Learners (YouTube Channel). Reaction Amines With Aryl Sulphonyl Chloride. (2023). Available at: [Link]

-

Bell, F. The Interaction of Amines and Phenols with Arylsulphonyl Chlorides. J. Chem. Soc. (1931). Available at: [Link]

-

Frizon, T. E. A., et al. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry 8 (2020): 360. Available at: [Link]

-

Baffi, S. P., et al. A palladium-catalyzed method for the preparation of sulfonamides. Org. Lett. 14.7 (2012): 1842-1845. Available at: [Link]

-

Constantinescu, T., et al. Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. Molecules 28.16 (2023): 6138. Available at: [Link]

-

ResearchGate. (PDF) Investigation of solvent effect on photophysical properties of some sulfonamides derivatives. (2017). Available at: [Link]

Sources

- 1. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reddit.com [reddit.com]

- 3. youtube.com [youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. m.youtube.com [m.youtube.com]

- 8. NBD-PE | Fluorescent Lipid Probes and Cell Membrane Stains | Tocris Bioscience [tocris.com]

- 9. researchgate.net [researchgate.net]

- 10. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]

Reactivity of 4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole with Thiols: A Guide to a Bifunctional Cysteine-Targeting Reagent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole is a heterobifunctional reagent featuring two distinct electrophilic sites susceptible to nucleophilic attack by thiols. This guide provides a comprehensive technical overview of its reactivity, focusing on the chemical mechanisms, reaction kinetics, and practical considerations for its application in biological and chemical sciences. We will explore the differential reactivity of the C4-aryl chloride and the C7-sulfonyl chloride moieties, offering insights into how reaction conditions can be modulated to achieve selective modification of thiol-containing molecules, such as peptides and proteins. This document serves as a foundational resource for researchers aiming to leverage this reagent for fluorescent labeling, covalent inhibition, and other advanced applications in drug development and proteomics.

Introduction: The Chemical Biology of a Dual-Action Probe

This compound, hereafter referred to as Cl-CS-BOD, is a specialized chemical probe belonging to the benzoxadiazole (benzofurazan) family.[1] Its structure is unique in that it possesses two distinct electrophilic centers, making it a valuable tool for biochemists and medicinal chemists.[2]

-

An Aryl Chloride at the C4 Position: This site is activated towards nucleophilic aromatic substitution (SNAr) by the potent electron-withdrawing nature of the fused benzoxadiazole ring system.

-

A Sulfonyl Chloride at the C7 Position: This functional group is intrinsically highly reactive towards a broad range of nucleophiles, including the thiolate anion.

The benzoxadiazole core also imparts fluorescent properties to the molecule and its conjugates, a feature widely exploited in bioanalytical chemistry for visualization and quantification.[2][3] Cl-CS-BOD's utility, therefore, spans from a fluorescent labeling agent for sensitive detection to a covalent modifier for probing or inhibiting protein function.[2]

Chemical and Physical Properties:

| Property | Value | Reference |

| IUPAC Name | 4-chloro-2,1,3-benzoxadiazole-7-sulfonyl chloride | [2] |

| CAS Number | 142246-48-8 | |

| Molecular Formula | C₆H₂Cl₂N₂O₃S | |

| Molecular Weight | 253.06 g/mol | |

| Appearance | Powder or crystals | |

| Melting Point | 86-90 °C | |

| Absorption Max (λmax) | 324 nm |

Mechanistic Deep Dive: Thiol Reactivity at Two Fronts

The reaction between Cl-CS-BOD and a thiol (R-SH) is governed by the nucleophilicity of the sulfur atom, which is significantly enhanced upon deprotonation to the thiolate anion (R-S⁻). The pH of the reaction medium is therefore a critical parameter. The two electrophilic sites on the Cl-CS-BOD scaffold compete for reaction with the incoming thiol nucleophile.

Pathway A: Nucleophilic Attack on the Sulfonyl Chloride (C7)

The sulfonyl chloride group is a highly reactive acyl-like group. The sulfur atom is strongly electrophilic due to the presence of two oxygen atoms and a chlorine atom, all of which are highly electronegative. Thiols readily react with sulfonyl chlorides to form a thiosulfonate ester.[4][5]

Mechanism: The reaction proceeds via a direct nucleophilic attack of the thiolate anion on the sulfur atom, leading to the displacement of the chloride leaving group. This is a rapid and often dominant reaction pathway under many conditions. The direct conversion of thiols to sulfonyl chlorides and their subsequent reaction with nucleophiles is a well-established transformation in organic chemistry.[4][5][6]

Pathway B: Nucleophilic Aromatic Substitution (SNAr) at C4

The chlorine atom at the C4 position is attached to an aromatic ring. Typically, aryl halides are unreactive towards nucleophilic substitution. However, in the benzoxadiazole system, the potent electron-withdrawing effect of the heterocyclic ring activates the C4 position, making it susceptible to SNAr. This principle is well-documented for the analogous and widely used reagent, 4-chloro-7-nitrobenzofurazan (NBD-Cl).[3]

Mechanism: The SNAr reaction involves a two-step process:

-

Adduct Formation: The thiolate anion attacks the C4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Chloride Elimination: The aromaticity is restored by the elimination of the chloride ion, resulting in the formation of a stable thioether linkage.

The following diagram illustrates the competing reaction pathways for the modification of a thiol by Cl-CS-BOD.

Caption: Competing reaction pathways of thiols with Cl-CS-BOD.

Controlling Selectivity: The Scientist's Toolkit

Achieving selective modification at either C4 or C7 is a key experimental challenge. While sulfonyl chlorides are generally more reactive electrophiles than activated aryl chlorides, the precise outcome depends on a nuanced interplay of several factors:

-

pH: This is the most critical variable. The reaction rate is dependent on the concentration of the thiolate anion, which increases with pH. SNAr reactions on electron-deficient rings are often highly pH-sensitive.[7] For many thiol-reactive probes, reactions are performed near physiological pH (7.0-7.5) to balance thiolate availability with protein stability.[8]

-

Solvent: Polar aprotic solvents (e.g., DMF, DMSO) can accelerate SNAr reactions by solvating the cation without hydrogen-bonding to the nucleophile, thus increasing its effective nucleophilicity.

-

Temperature and Time: Standard kinetic parameters. Due to the high reactivity of the sulfonyl chloride, reactions targeting the C4 position may require careful control of temperature and shorter reaction times to minimize the formation of the C7 adduct.

-

Steric Hindrance: The steric environment around the thiol can influence which site is favored. The C7-sulfonyl chloride group is arguably more sterically accessible than the C4 position, which is embedded in the ring system.

Experimental Protocol: A Practical Workflow for Thiol Labeling

This section provides a generalized, self-validating protocol for labeling a cysteine-containing peptide or protein with Cl-CS-BOD.

Materials and Reagent Preparation

-

Protein/Peptide Sample: Dissolved in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4). If disulfide bonds are present, they must be reduced first using DTT or TCEP, followed by removal of the reducing agent.

-

Cl-CS-BOD Stock Solution: Prepare a 10-20 mM stock solution in anhydrous DMSO or DMF. This solution should be prepared fresh before use to avoid hydrolysis of the sulfonyl chloride.

-

Reaction Buffer: Degassed 100 mM sodium phosphate, 150 mM NaCl, pH 7.4. Using a degassed buffer is crucial to prevent re-oxidation of the free thiol.

-

Quenching Reagent: 1 M β-mercaptoethanol (BME) or L-cysteine in water.

-

Purification: Gel filtration column (e.g., Sephadex G-25) equilibrated with the desired final buffer.

Step-by-Step Labeling Procedure

-

Sample Preparation: Prepare the protein/peptide solution at a concentration of 1-10 mg/mL in the reaction buffer.

-

Initiate Reaction: Add a 5- to 10-fold molar excess of the Cl-CS-BOD stock solution to the protein solution. The "why": A molar excess drives the reaction to completion, ensuring a high labeling efficiency. The final concentration of organic solvent (DMSO/DMF) should be kept below 10% (v/v) to maintain protein integrity.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. The "why": The benzoxadiazole moiety can be light-sensitive, and protection from light prevents potential photobleaching or side reactions. Incubation allows sufficient time for the reaction to proceed.

-

Quenching: Add a quenching reagent (e.g., BME) to a final concentration of 10-20 mM. Incubate for an additional 15 minutes. The "why": This step consumes any unreacted Cl-CS-BOD, preventing non-specific modification during subsequent steps.

-

Purification: Separate the labeled protein from excess reagent and quenching agent by passing the reaction mixture through a pre-equilibrated gel filtration column. Collect the protein-containing fractions.

-

Characterization:

-

Spectroscopy: Measure the UV-Vis spectrum. Successful labeling will result in a new absorbance peak corresponding to the benzoxadiazole adduct.

-

Mass Spectrometry (MS): Use ESI-MS or MALDI-TOF to confirm the covalent modification by observing the expected mass increase of the protein/peptide. This is the ultimate validation of a successful reaction.

-

The following diagram outlines the experimental workflow.

Sources

- 1. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 2. jk-sci.com [jk-sci.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]

- 5. Direct conversion of thiols to sulfonyl chlorides and sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

Navigating the Reaction Landscape of a Bifunctional Fluorogenic Reagent: A Technical Guide to 4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole and Primary Amines

For Immediate Release

A deep understanding of the reactivity of bifunctional molecules is paramount for researchers, scientists, and drug development professionals. This technical guide provides an in-depth analysis of the reactivity of 4-chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole, a versatile fluorogenic reagent, with primary amines. By dissecting the causality behind experimental choices and grounding claims in authoritative sources, this document serves as a critical resource for those working in chemical synthesis and bio-conjugation.

Executive Summary

This compound is a valuable tool in the development of fluorescent probes and pharmaceuticals due to its two distinct reactive sites: an aromatic chloro group and a sulfonyl chloride.[1] This guide elucidates the chemoselective reactions of this compound with primary amines, focusing on the underlying principles of nucleophilic aromatic substitution and sulfonamide formation. We will explore the factors governing which reaction pathway is favored, providing field-proven insights to guide experimental design.

The Dichotomy of Reactivity: Two Electrophilic Centers

The core of this compound's utility lies in its possession of two electrophilic sites susceptible to nucleophilic attack by a primary amine. The outcome of the reaction is dictated by a combination of factors including the reaction conditions and the nature of the amine.

-

The Sulfonyl Chloride: The sulfur atom of the sulfonyl chloride group is highly electrophilic. The reaction of sulfonyl chlorides with primary amines is a well-established and robust method for synthesizing sulfonamides.[2] This reaction typically proceeds rapidly. The mechanism can be either a concerted SN2-like pathway or a stepwise addition-elimination process, often involving a trigonal bipyramidal intermediate.[3]

-

The Aromatic Chlorine: The chlorine atom attached to the benzoxadiazole ring is activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the benzoxadiazole ring system, further enhanced by the sulfonyl chloride group, makes the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles like primary amines.[4][5] The SNAr mechanism involves the initial addition of the nucleophile to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the chloride leaving group to restore aromaticity.[5]

Reaction Mechanisms and Influencing Factors

The reaction of this compound with a primary amine can, in principle, yield two primary products: a sulfonamide or an amino-substituted benzoxadiazole. The prevailing reaction pathway is a delicate balance of kinetics and thermodynamics, influenced by several key parameters.

Sulfonamide Formation: The Kinetically Favored Pathway

The reaction between a primary amine and the sulfonyl chloride group is generally the faster, kinetically controlled process. This is attributed to the high reactivity of the sulfonyl chloride moiety.

Mechanism of Sulfonamide Formation:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic sulfur atom of the sulfonyl chloride.

-

Intermediate Formation: A tetrahedral intermediate is formed.

-

Proton Transfer and Elimination: A proton is transferred from the nitrogen to a base (which can be another molecule of the amine), and the chloride ion is eliminated as a leaving group, resulting in the formation of the stable sulfonamide.

This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or a tertiary amine, to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[2]

Nucleophilic Aromatic Substitution (SNAr): The Thermodynamically Driven Pathway

While kinetically slower, the substitution of the aromatic chlorine can be favored under certain conditions, particularly with elevated temperatures and longer reaction times, allowing the system to reach thermodynamic equilibrium.

Mechanism of Nucleophilic Aromatic Substitution (SNAr):

-

Nucleophilic Addition: The primary amine attacks the carbon atom bearing the chlorine atom on the benzoxadiazole ring. This step is typically the rate-determining step.[6]

-

Formation of the Meisenheimer Complex: A resonance-stabilized, negatively charged intermediate, the Meisenheimer complex, is formed. The negative charge is delocalized over the electron-withdrawing benzoxadiazole ring system.

-

Elimination of the Leaving Group: The chloride ion is expelled, and the aromaticity of the ring is restored, yielding the amino-substituted product.

The presence of strong electron-withdrawing groups ortho and para to the leaving group is crucial for activating the ring towards SNAr.[4][5] In this compound, the entire heterocyclic system and the sulfonyl group contribute to this activation.

Experimental Design and Protocol Considerations

To achieve the desired chemoselectivity, careful consideration of the reaction conditions is essential. The following provides a framework for guiding experimental choices.

General Protocol for Selective Sulfonamide Formation

This protocol prioritizes the kinetically favored reaction at the sulfonyl chloride group.

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

-

Amine Addition: In a separate flask, dissolve the primary amine and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1-1.5 equivalents) in the same solvent.

-

Reaction Execution: Add the amine solution dropwise to the cooled solution of the sulfonyl chloride with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours at low temperatures.

-

Work-up and Purification: Upon completion, quench the reaction with a dilute acid solution (e.g., 1 M HCl) to neutralize the excess base. Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Low Temperature (0 °C): Suppresses the rate of the slower SNAr reaction, thereby favoring the kinetically preferred sulfonamide formation.

-

Aprotic Solvent: Prevents solvolysis of the highly reactive sulfonyl chloride.

-

Non-nucleophilic Base: Neutralizes the HCl byproduct without competing with the primary amine as a nucleophile.

General Protocol for Selective Nucleophilic Aromatic Substitution

This protocol is designed to favor the thermodynamically more stable amino-substituted product.

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve this compound and the primary amine (1.1-2.0 equivalents) in a high-boiling point polar aprotic solvent (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)).

-

Base Addition: Add a non-nucleophilic base (e.g., potassium carbonate or sodium bicarbonate) to the mixture.

-

Reaction Execution: Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and stir for an extended period (several hours to days).

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the product by column chromatography.

Causality Behind Experimental Choices:

-

Elevated Temperature: Provides the necessary activation energy to overcome the higher kinetic barrier of the SNAr reaction, allowing the reaction to proceed towards the thermodynamically more stable product.

-

Polar Aprotic Solvent: Solubilizes the reagents and helps to stabilize the charged Meisenheimer intermediate.

-

Extended Reaction Time: Allows the slower SNAr reaction to reach completion.

Data Presentation and Visualization

Table 1: Summary of Reaction Conditions and Expected Outcomes

| Parameter | Selective Sulfonamide Formation | Selective Nucleophilic Aromatic Substitution |

| Temperature | Low (e.g., 0 °C) | High (e.g., 80-120 °C) |

| Solvent | Aprotic (e.g., CH₂Cl₂, THF) | Polar Aprotic (e.g., DMF, DMSO) |

| Base | Non-nucleophilic organic base (e.g., Pyridine, Et₃N) | Inorganic base (e.g., K₂CO₃, NaHCO₃) |

| Reaction Time | Short (minutes to hours) | Long (hours to days) |

| Primary Product | 4-Chloro-7-(N-alkylsulfamoyl)-2,1,3-benzoxadiazole | 4-Alkylamino-7-chlorosulfonyl-2,1,3-benzoxadiazole |

Diagrams of Reaction Pathways and Workflows:

Caption: Reaction pathways for this compound with primary amines.

Caption: General experimental workflow for the reaction of primary amines.

Conclusion

The reactivity of this compound with primary amines presents a fascinating case of chemoselectivity that can be expertly controlled through the judicious choice of reaction conditions. By understanding the kinetic and thermodynamic driving forces behind sulfonamide formation and nucleophilic aromatic substitution, researchers can selectively synthesize a desired product. This guide provides the foundational knowledge and practical protocols to empower scientists and drug development professionals in their synthetic endeavors with this versatile bifunctional reagent.

References

- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group - Benchchem.

-

23.9: Amines as Nucleophiles - Chemistry LibreTexts. [Link]

-

Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH | Scilit. [Link]

-

4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis - PubMed. [Link]

-

Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH - ResearchGate. [Link]

-

4-(Aminosulphonyl)-2,1,3-benzoxadiazole derivatives as pre-column fluorogenic tagging reagents for carboxylic acids in high-performance liquid chromatography - RSC Publishing. [Link]

-

Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. [Link]

-

Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. [Link]

-

Microwave assisted N-sulfonylation of amines under solvent and catalyst-free conditions - RSC Advances. [Link]

-

Chemical Reactions of Amines - Reaction with Arylsulphonyl Chloride - Shaalaa.com. [Link]

-

A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism | Request PDF - ResearchGate. [Link]

-

Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - Frontiers. [Link]

-

Application of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole in analysis: Fluorescent dyes and unexpected reaction with tertiary amines - PubMed. [Link]

-

Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - NIH. [Link]

-

Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - MDPI. [Link]

-

Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism - Chemistry Steps. [Link]

-

Nucleophilic aromatic substitution reactions promoted by aryl and heteroaryl amine nitranions - New Journal of Chemistry (RSC Publishing). [Link]

-

Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides | Journal of the American Chemical Society. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]

-

This compound 97.0+%, TCI America™ | Fisher Scientific. [Link]